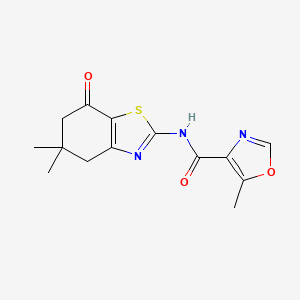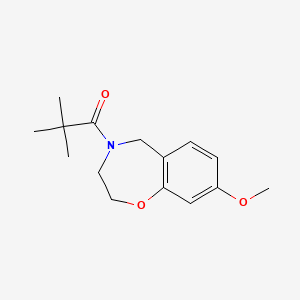![molecular formula C16H22N4O4S B7051625 4-[4-(Cyclopropylsulfamoyl)benzoyl]-1,4-diazepane-1-carboxamide](/img/structure/B7051625.png)
4-[4-(Cyclopropylsulfamoyl)benzoyl]-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Cyclopropylsulfamoyl)benzoyl]-1,4-diazepane-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a cyclopropylsulfamoyl group, a benzoyl group, and a diazepane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Cyclopropylsulfamoyl)benzoyl]-1,4-diazepane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropylsulfamoyl Intermediate: This step involves the reaction of cyclopropylamine with a sulfonyl chloride to form the cyclopropylsulfamoyl intermediate.
Benzoylation: The intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzoyl derivative.
Diazepane Ring Formation: The benzoyl derivative undergoes a cyclization reaction with a suitable diamine to form the diazepane ring.
Carboxamide Formation: Finally, the diazepane derivative is reacted with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylsulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted diazepane derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(Cyclopropylsulfamoyl)benzoyl]-1,4-diazepane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, the compound is evaluated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Cyclopropylsulfamoyl)benzoyl]-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Cyclopropylsulfamoyl)benzoyl]-1-piperazinecarboxamide
- 4-[4-(Cyclopropylsulfamoyl)benzoyl]-1,4-diazepane-1-sulfonamide
Uniqueness
Compared to similar compounds, 4-[4-(Cyclopropylsulfamoyl)benzoyl]-1,4-diazepane-1-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[4-(cyclopropylsulfamoyl)benzoyl]-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c17-16(22)20-9-1-8-19(10-11-20)15(21)12-2-6-14(7-3-12)25(23,24)18-13-4-5-13/h2-3,6-7,13,18H,1,4-5,8-11H2,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCLTOTXIVCZEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)N)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-bicyclo[2.2.1]heptanylmethylcarbamoylamino)-N-ethylbenzamide](/img/structure/B7051546.png)
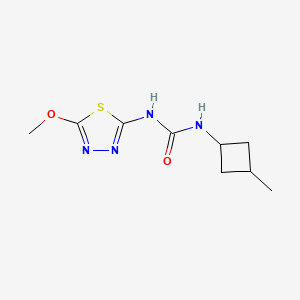
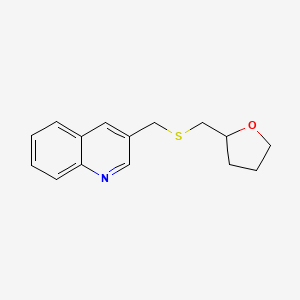
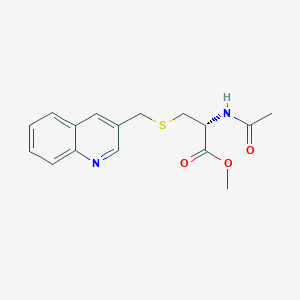
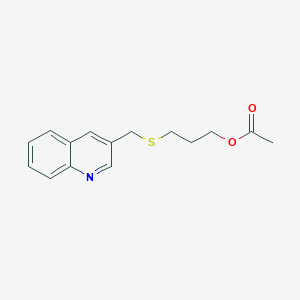
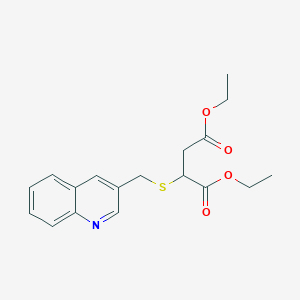

![N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]oxazinane-2-carboxamide](/img/structure/B7051598.png)
![2-(1,3-dihydro-2-benzofuran-5-ylsulfonylamino)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7051612.png)
![N-[2-(2-bromophenoxy)propyl]oxazinane-2-carboxamide](/img/structure/B7051633.png)
![2-methyl-N-[1-(2-methylpropyl)imidazol-2-yl]pyrazole-3-carboxamide](/img/structure/B7051640.png)
![3-cyano-N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]thiophene-2-carboxamide](/img/structure/B7051645.png)
